Benzaldehyde hydrazone
Overview
Description
Benzaldehyde hydrazones are a class of organic compounds characterized by the presence of a hydrazone functional group, which is formed by the reaction of benzaldehyde with hydrazine. These compounds have been extensively studied due to their diverse applications, including their use as corrosion inhibitors, ligands in coordination chemistry, and their interesting photochemical and electrochemical properties.
Synthesis Analysis
The synthesis of benzaldehyde hydrazones can be achieved through various methods. For instance, the reaction of benzaldehyde thiocarbohydrazones with aromatic carboxylic acids using silica-supported dichlorophosphate as a dehydrant under microwave irradiation results in the efficient synthesis of (un)substituted benzaldehyde (5-aryl-1,3,4-thiadiazol-2-yl)hydrazones with high yield and short reaction time . Additionally, the preparation of N-(E)-stilbenyloxyalkylcarbonyl-substituted hydrazones of chloro- and nitro- benzaldehydes has been reported, with the stereochemical behavior of these compounds studied by NMR spectroscopy .
Molecular Structure Analysis
The molecular structures of benzaldehyde hydrazones and their adducts have been determined using X-ray diffraction analysis. For example, adducts of benzoyl isothiocyanate with hydrazones have been analyzed, revealing strong intramolecular interactions between sulfur and carbonyl oxygen atoms . The crystal structures of various substituted benzaldehyde (pyrazinecarbonyl)hydrazone hydrates have also been reported, highlighting the role of water molecules in forming strong hydrogen bonds .
Chemical Reactions Analysis
Benzaldehyde hydrazones are versatile ligands in coordination chemistry and can participate in various chemical reactions. They have been used to synthesize mixed-ligand palladium complexes, which show notable catalytic efficiency in C–C and C–N coupling reactions . Ruthenium complexes with benzaldehyde semicarbazone ligands have been synthesized, displaying different coordination modes and redox properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde hydrazones have been studied through various techniques. The corrosion inhibition properties of 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone for mild steel in acidic solution have been investigated, showing high inhibition efficiency and strong adsorption on the metal surface . The photochemical properties of benzimidazolyl-2-hydrazones have been examined, with the phototransformation process found to be dependent on the nature of the aldehyde fragment of the hydrazones . Additionally, the UV spectral behavior of benzaldehyde hydrazones in acid medium has been studied to determine ionization constants and protonation sites, demonstrating that protonation occurs at the imino nitrogen atom of the hydrazone molecule .
Scientific Research Applications
Photophysics and Photochemistry of Hydrazones
- A study explored the photophysics, photochemistry, and kinetics of photochromic hydrazones, including derivatives of benzaldehyde hydrazone. These compounds exhibited anti to syn isomerization, with specific derivatives undergoing intramolecular proton transfer (Becker & Chagneau, 1992).
Corrosion Inhibition
- Benzaldehyde hydrazone derivatives have been studied as corrosion inhibitors for metals. For instance, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone showed effectiveness as a mixed-type corrosion inhibitor for mild steel in acidic environments (Singh, Kumar, Udayabhanu, & John, 2016).
Surface Modification
- Research has been conducted on using hydrazone-protected benzaldehyde for creating near-monolayers on surfaces. This method involves a two-step process of electrografting and degradation, resulting in a well-defined film of benzaldehyde (Malmos et al., 2009).
Catalysis
- The hydrazone functional group, including those derived from benzaldehydes, has been utilized in organic chemistry and materials science. For example, the synthesis of hydrazones from benzaldehydes has been facilitated using CeCl3-assisted catalysis (Vargas, Romero, Kaufman, & Larghi, 2020).
Antioxidant and Cytoprotective Properties
- Benzaldehyde hydrazones have been synthesized and evaluated for their antioxidant and cytoprotective properties, with a focus on potential applications as antiatherogenic agents. Structure-activity relationship studies have been conducted to understand their efficacy (Vanucci-Bacqué et al., 2014).
Microwave-Induced Synthesis
- Techniques have been developed for the efficient synthesis of benzaldehyde hydrazones using microwave irradiation and silica-supported dichlorophosphate, highlighting the environmental benefits of this approach (Li, Feng, & Zhao, 2008).
Acid Medium Behavior
- The behavior of benzaldehyde hydrazones in acid medium has been studied using UV spectroscopy. This research provided insights into the acid-base equilibrium and protonation reactions of these compounds (Jankulovska, Spirevska, & Dimova, 2011).
Protein Labeling and Modification
- Electron-deficient benzaldehyde reagents have been developed for catalyst-free hydrazone ligation, a technique useful in site-specific protein labeling and modification (Xu et al., 2018).
Safety And Hazards
Benzaldehyde hydrazone is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (H332), may cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and may damage fertility or the unborn child (H360) . It is also toxic to aquatic life with long-lasting effects (H411) .
properties
IUPAC Name |
(E)-benzylidenehydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKDNNLDFYKBEE-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde hydrazone | |
CAS RN |
5281-18-5 | |
Record name | NSC32341 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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